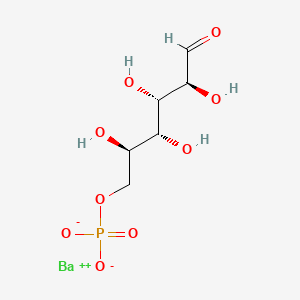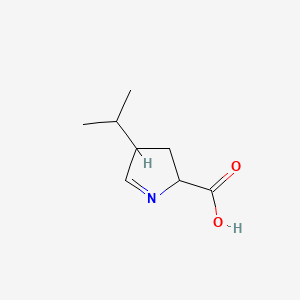
D-FRUCTOSE 1-PHOSPHATE SODIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose 1-phosphate sodium salt is a chemical compound with the molecular formula C6H11O9PNa2. It is an important intermediate in the metabolism of fructose and plays a crucial role in various biochemical pathways. This compound is often used in biochemical and molecular biology experiments as a substrate and nutrient source.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The sodium salt of D-fructose 1-phosphate is typically synthesized by reacting D-fructose with phosphoric acid. The process involves dissolving D-fructose in water and then adding an appropriate amount of phosphoric acid to generate D-fructose 1-phosphate. The resulting product is then crystallized or precipitated to obtain D-fructose 1-phosphate sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced as an amorphous powder and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose 1-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield other sugar phosphates.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include other sugar phosphates and derivatives that are useful in biochemical research and industrial applications .
Applications De Recherche Scientifique
D-Fructose 1-phosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of various enzymes.
Biology: The compound is involved in the study of metabolic pathways, particularly those related to fructose metabolism.
Mécanisme D'action
D-Fructose 1-phosphate sodium salt exerts its effects by participating in the metabolic pathways of fructose. It is primarily metabolized in the liver, where it is converted to fructose 1,6-bisphosphate by the enzyme fructokinase. This conversion is a key step in the glycolytic pathway, leading to the production of energy in the form of ATP. The compound also influences other metabolic processes, including the synthesis and breakdown of glycogen .
Comparaison Avec Des Composés Similaires
- D-Fructose 6-phosphate disodium salt
- D-Fructose 1,6-bisphosphate trisodium salt
- D-Xylulose 5-phosphate lithium salt
Comparison: D-Fructose 1-phosphate sodium salt is unique in its specific role in the metabolism of fructose. While other similar compounds like D-Fructose 6-phosphate and D-Fructose 1,6-bisphosphate are also involved in metabolic pathways, this compound is particularly important in the initial steps of fructose metabolism. Its unique structure and reactivity make it a valuable compound in biochemical research and industrial applications .
Propriétés
Numéro CAS |
103213-46-3 |
|---|---|
Formule moléculaire |
C6H12NaO9P |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
sodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1 |
Clé InChI |
QZAYWIYBPHVPDE-WYVTXLGVSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na].[Na] |
SMILES canonique |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


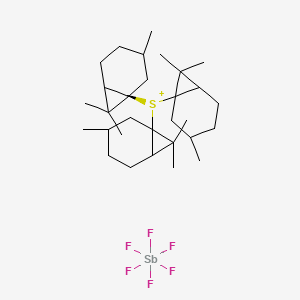

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)
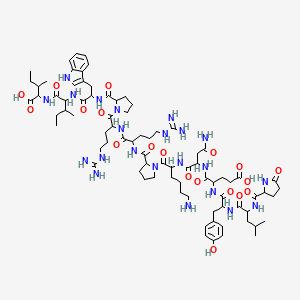
![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)
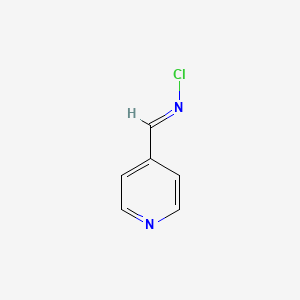
![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)
![(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B561111.png)
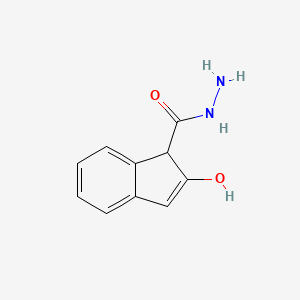
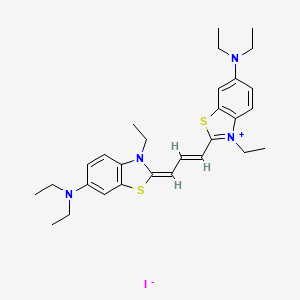
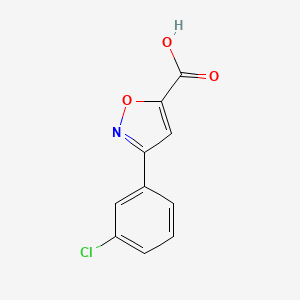
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
